methyl 7-(4-fluorophenyl)-2-methylsulfanylthieno[3,2-d]pyrimidine-6-carboxylate
Overview
Description
methyl 7-(4-fluorophenyl)-2-methylsulfanylthieno[3,2-d]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by the presence of a fluorophenyl group, a methylsulfanyl group, and a thienopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-(4-fluorophenyl)-2-methylsulfanylthieno[3,2-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors to form the thienopyrimidine ring system.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated aromatic compound as the starting material.
Addition of the Methylsulfanyl Group: The methylsulfanyl group is added via a nucleophilic substitution reaction, typically using a methylthiol reagent.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
methyl 7-(4-fluorophenyl)-2-methylsulfanylthieno[3,2-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced under specific conditions to modify the thienopyrimidine core.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogenated compounds or organometallic reagents are often employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thienopyrimidine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
methyl 7-(4-fluorophenyl)-2-methylsulfanylthieno[3,2-d]pyrimidine-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 7-(4-fluorophenyl)-2-methylsulfanylthieno[3,2-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 7-(4-chlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine-6-carboxylate
- Methyl 7-(4-bromophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine-6-carboxylate
- Methyl 7-(4-methylphenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine-6-carboxylate
Uniqueness
methyl 7-(4-fluorophenyl)-2-methylsulfanylthieno[3,2-d]pyrimidine-6-carboxylate is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties. This can influence the compound’s reactivity, biological activity, and overall stability, making it a valuable compound for various research applications.
Properties
CAS No. |
1462949-99-0 |
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Molecular Formula |
C15H11FN2O2S2 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
methyl 7-(4-fluorophenyl)-2-methylsulfanylthieno[3,2-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C15H11FN2O2S2/c1-20-14(19)13-11(8-3-5-9(16)6-4-8)12-10(22-13)7-17-15(18-12)21-2/h3-7H,1-2H3 |
InChI Key |
FGRGDEFUWGAGNZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=NC(=NC=C2S1)SC)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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